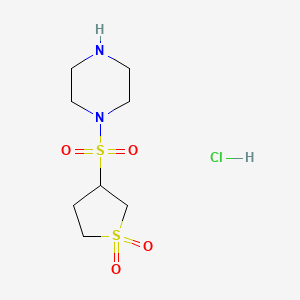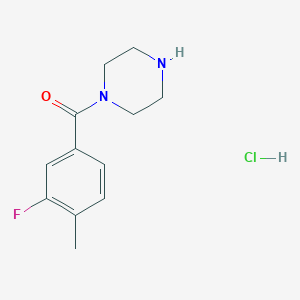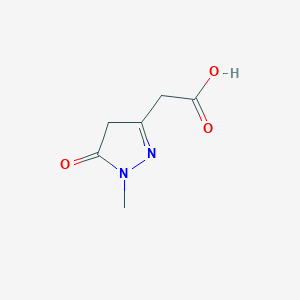
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” has been reported in the literature . For instance, imidazole was first synthesized from glyoxal and ammonia . Pyrazole derivatives have been synthesized from the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .Applications De Recherche Scientifique
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole moiety in compounds has been associated with significant antitumor activity. Research indicates that certain pyrazole derivatives can act on cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH), tumor necrosis factor (TNF-α), and apoptosis inducers . This suggests that “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could potentially be explored for its efficacy against various cancer cell lines.
Antimicrobial and Antibacterial Properties
Imidazole and pyrazole compounds are known to exhibit a broad range of chemical and biological properties, including antibacterial and antimycobacterial activities . The structural similarity of the compound to these classes suggests it may also possess antimicrobial properties, which could be valuable in the development of new antibiotics.
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are reported to have anti-inflammatory and analgesic effects. This is particularly relevant in the context of chronic inflammatory diseases and pain management. The compound’s potential to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .
Antiviral Applications
The pyrazole ring is a common feature in several antiviral agents. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could be a candidate for the synthesis of novel antiviral medications .
Antitubercular Potential
Compounds containing the pyrazole ring have shown potent antitubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the compound to be used in the treatment of tuberculosis, which remains a significant global health challenge .
Antileishmanial and Antimalarial Evaluation
Molecular docking studies have justified the use of certain pyrazole derivatives as effective antileishmanial agents. Additionally, some derivatives have shown inhibition effects against Plasmodium berghei, suggesting potential antimalarial applications . This indicates that “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” could be explored for its efficacy in treating leishmaniasis and malaria.
Mécanisme D'action
Target of action
The compound contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a pyrazole ring are involved in pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, such as solubility and stability, as well as how it is administered. Pyrazole derivatives are generally well absorbed and can be designed to have good bioavailability .
Propriétés
IUPAC Name |
2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)2-4(7-8)3-6(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEMOVQWPDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




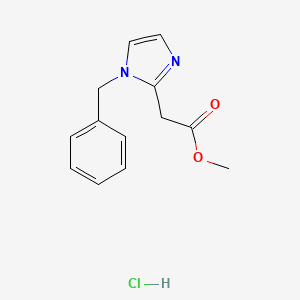


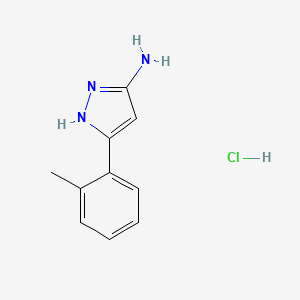

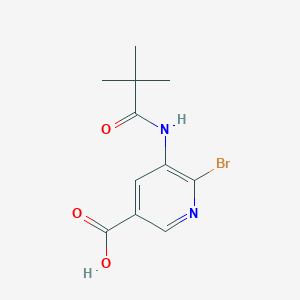

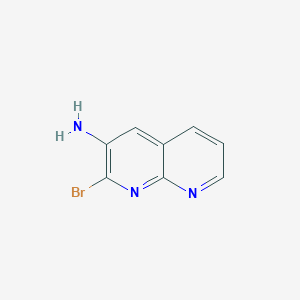
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)

![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
